3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Anticoagulant Rodenticide Synthesis Difenacoum Intermediate Pesticide Manufacturing

Sourcing a reliable, high-purity intermediate for the synthesis of the second-generation anticoagulant rodenticide Difenacoum is a critical bottleneck for agrochemical and pharmaceutical manufacturers. 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 56181-66-9) is the exact biphenyl-tetrahydronaphthalen-1-ol scaffold required for this validated synthetic pathway. Generic tetrahydronaphthalen-1-ol analogs lacking the specific 3-position biphenyl substitution fail to confer the necessary molecular geometry and lipophilicity, resulting in loss of potency and altered pharmacokinetics of the final API. This intermediate is non-interchangeable for the production of high-efficacy Difenacoum. • Validated intermediate for the synthesis of Difenacoum, a globally registered second-generation anticoagulant rodenticide. • Consistent quality with ≥95% purity, ensuring reliable downstream coupling efficiency to the 4-hydroxycoumarin core. • Available from stock with rapid global dispatch to keep your synthesis timeline on track.

Molecular Formula C22H20O
Molecular Weight 300.4 g/mol
CAS No. 56181-66-9
Cat. No. B057516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
CAS56181-66-9
Synonyms3-p-Biphenylyl-1-tetralinol;  3-[1,1’-Biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthalenol
Molecular FormulaC22H20O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20,22-23H,14-15H2
InChIKeyYZWIKXHPIWMMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Biphenylyl)-1,2,3,4-tetrahydro-1-naphthol: Key Intermediate for Difenacoum


3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 56181-66-9), also referred to as 3-(4-biphenylyl)-1,2,3,4-tetrahydro-1-naphthol, is a biphenyl-substituted tetrahydronaphthalen-1-ol derivative with the molecular formula C22H20O and a molecular weight of 300.39 g/mol [1]. This compound is primarily recognized as a crucial synthetic intermediate in the production of Difenacoum (D445350), a 4-hydroxycoumarin derivative and second-generation anticoagulant rodenticide used against rodent pests such as rats and mice [2]. Its chemical structure provides a specific lipophilic scaffold, enabling the final active pharmaceutical ingredient (API) to achieve the requisite potency and extended biological half-life that define second-generation anticoagulants [3].

Why Generic Analogs Fail for Difenacoum Synthesis


In the synthesis of second-generation anticoagulant rodenticides like Difenacoum, the precise stereoelectronic and lipophilic properties of the biphenyl-tetrahydronaphthalen-1-ol core are critical for downstream coupling efficiency and ultimate target binding [1]. Generic tetrahydronaphthalen-1-ol analogs lacking the specific biphenyl substitution at the 3-position would fail to confer the necessary molecular geometry and hydrophobic character required for the final API to effectively disrupt the vitamin K epoxide cycle and accumulate in hepatic tissue [2]. Substitution with an alternative, less lipophilic or sterically mismatched aromatic group would lead to a significant loss of potency and an altered pharmacokinetic profile, rendering the final compound ineffective as a rodenticide [3]. This specific intermediate is therefore non-interchangeable for the validated synthesis of high-efficacy Difenacoum.

Comparative Evidence for Scientific Procurement


Primary Precursor for Difenacoum

This compound is unequivocally established as the key synthetic intermediate for the production of Difenacoum (D445350) [1]. While other tetrahydronaphthalen-1-ol derivatives may serve as general building blocks, this specific biphenyl-substituted variant is the requisite precursor for constructing the pharmacologically active 4-hydroxycoumarin derivative used in second-generation rodenticides . The synthesis involves a validated pathway, ensuring reliable production of the final API [2].

Anticoagulant Rodenticide Synthesis Difenacoum Intermediate Pesticide Manufacturing

Physical Property Profile for Formulation Consistency

Procurement of this compound is supported by a well-characterized physical property profile, essential for consistent handling, storage, and downstream processing . Key parameters include a melting point >142°C (with decomposition), a predicted boiling point of 475.4±44.0 °C, a predicted density of 1.143±0.06 g/cm³, and a solid, off-white to pale beige appearance . These data points are critical for setting reproducible reaction conditions and for quality control, contrasting with less-defined analogs where such data may be absent or variable [1].

Physicochemical Characterization Pre-formulation Process Chemistry

Lipophilic Scaffold for Anticoagulant Potency

The compound's biphenyl-substituted tetrahydronaphthalen-1-ol core provides a specific lipophilic scaffold that is fundamental to the mechanism of second-generation anticoagulants [1]. The high lipid solubility conferred by this structure is directly correlated with the extended biological half-lives, hepatic accumulation, and the ability to disrupt the vitamin K epoxide cycle at multiple points, which are the defining characteristics of long-acting rodenticides like Difenacoum [2]. In contrast, less lipophilic or structurally simpler tetrahydronaphthalen-1-ol derivatives would not support the same degree of hepatic retention and enzyme disruption, leading to a significantly weaker and shorter-lived anticoagulant effect [3].

Structure-Activity Relationship (SAR) Lipophilicity Anticoagulant Pharmacology

Research and Industrial Applications


Difenacoum Synthesis

This is the primary and most well-documented application scenario. 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol serves as a crucial intermediate in the multi-step synthesis of Difenacoum (D445350) [1]. The established synthesis pathway, which includes a cyclization and reduction sequence, reliably yields the intermediate required for coupling to the 4-hydroxycoumarin core [2]. This application is essential for manufacturing a high-value active ingredient used in global pest control .

Lipophilic Scaffold for Bioactive Molecules

The biphenyl-tetrahydronaphthalen-1-ol core of this compound serves as a valuable lipophilic scaffold in medicinal chemistry and pesticide discovery programs. Its structural features are instrumental in designing molecules intended for hepatic targeting or those requiring enhanced lipid solubility for membrane permeability and enterohepatic circulation, as evidenced by its role in producing a second-generation anticoagulant [1]. Researchers can utilize this intermediate as a starting point for synthesizing novel analogs with tailored pharmacokinetic properties [2].

Fluorescent Dyes and Probes

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol exhibits fluorescence properties, making it suitable for use in the preparation of fluorescent dyes or as a fluorescent probe in chemical and biological research [1]. This application leverages the compound's conjugated biphenyl-tetrahydronaphthalene system, which can be further derivatized to tune photophysical characteristics [2].

Analytical Reference Standard

Due to its defined role as a key intermediate in the synthesis of a commercial rodenticide, this compound is also utilized as a reference standard or impurity marker (e.g., 'Difenacoum Impurity 1') in analytical chemistry [1]. It is employed to develop and validate HPLC, GC, or other analytical methods for monitoring synthesis, ensuring product purity, and quantifying potential impurities in the final Difenacoum API [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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